2-(Trifluoromethoxy)benzoic acid

Overview

Description

2-(Trifluoromethoxy)benzoic acid is a member of benzoic acids . It has been used in the synthesis of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy moiety .

Synthesis Analysis

The synthesis of this compound involves several steps. It has been used in the synthesis of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy moiety . A specific synthesis route involves combining 2-methoxy-5-trifluoromethoxybenzoic acid with dichloromethane, then adding oxalyl chloride and dimethylformamide.Molecular Structure Analysis

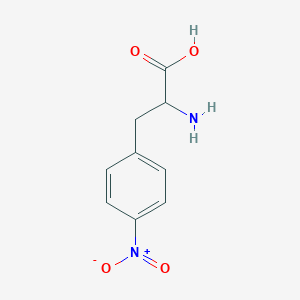

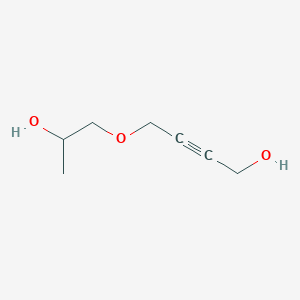

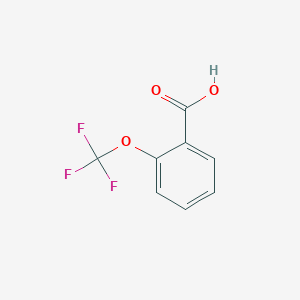

The molecular formula of this compound is C8H5F3O3 . Its average mass is 206.119 Da and its monoisotopic mass is 206.019073 Da .Chemical Reactions Analysis

This compound has been used in the synthesis of 1,3,4-oxadiazole derivatives . It has also been used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC by surface plasmon resonance and 1 HNMR spectroscopy .Physical and Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3, a boiling point of 231.6±35.0 °C at 760 mmHg, and a flash point of 93.9±25.9 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 freely rotating bonds .Scientific Research Applications

Fluorescence Probes for Reactive Oxygen Species Detection : A study developed novel fluorescence probes, including derivatives of benzoic acid, for selectively detecting highly reactive oxygen species (hROS). These probes can differentiate hROS from other reactive oxygen species, making them useful in biological and chemical applications (Setsukinai et al., 2003).

Cyclopolymerization Catalysts : Research on ruthenium-based mono-, bi-, and trinuclear metathesis catalysts included the use of benzoic acid derivatives. These catalysts were used for the cyclopolymerization of 1,6-heptadiynes, contributing to advancements in polymer chemistry (Mayershofer et al., 2006).

Adsorptive Crystallization in Aerogels : A study explored the adsorption and crystallization of benzoic acid in various porous carriers like silica aerogel and zeolites. This research has implications in pharmaceutical applications for drug bioavailability improvement (Gorle et al., 2010).

Detection of Trace Metals in Various Samples : Benzoic acid derivatives were used in a cloud point extraction methodology for preconcentrating metals like Fe3+, Co2+, Cu2+, and Zn2+ in water, biological, and food samples. This approach is significant for environmental and food safety analysis (Mortada et al., 2017).

Ketone Synthesis from Carboxylic Acids and Aromatic Hydrocarbons : Research on a new reagent, 2-(trifluoromethylsulfonyloxy)pyridine, used benzoic acid for the synthesis of benzophenones. This study contributes to synthetic organic chemistry and the development of pharmaceutical compounds (Keumi et al., 1988).

Antithrombogenic Polymeric Systems : A polyacrylic derivative of Triflusal (2-acetyloxy-4-trifluoromethyl)benzoic acid was synthesized for use as resorbable coatings of vascular grafts. This research has significant implications in biomedical engineering and materials science (Rodri´guez et al., 1999).

Benzoic Acid in Pharmaceuticals : A study on benzoic acid, a model compound for drug substances, explored its phase behavior with water and organic solvents. This research is crucial for process design in pharmaceuticals (Reschke et al., 2016).

Detection of Benzoic Acid in Pharmaceuticals and Food : Research on polyaniline/Al bismuthate composite nanorods modified electrodes was conducted for the effective detection of benzoic acid, a common preservative in pharmaceuticals and food (Pei et al., 2020).

Mechanism of Action

Target of Action

This compound is a derivative of benzoic acid

Mode of Action

It is known that benzoic acid derivatives can interact with their targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . The trifluoromethoxy group may enhance these interactions due to its strong electronegativity .

Biochemical Pathways

Benzoic acid derivatives are known to be involved in various biochemical processes, including the metabolism of amino acids and the modulation of enzymatic activities .

Pharmacokinetics

Benzoic acid and its derivatives are generally well-absorbed and can be metabolized in the liver . The trifluoromethoxy group may influence these properties, potentially affecting the compound’s bioavailability .

Result of Action

As a derivative of benzoic acid, it may share some of its effects, such as modulating enzymatic activities and affecting cellular metabolism .

Action Environment

The action, efficacy, and stability of 2-(Trifluoromethoxy)benzoic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other compounds. The trifluoromethoxy group may enhance the compound’s stability under certain conditions .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c9-8(10,11)14-6-4-2-1-3-5(6)7(12)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYSPFGUBNENSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90941579 | |

| Record name | 2-(Trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1979-29-9, 150436-84-3 | |

| Record name | 2-(Trifluoromethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 150436-84-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do these 2-(trifluoromethoxy)benzoic acid-derived compounds exhibit larvicidal activity against Culex quinquefasciatus?

A1: While the specific mechanism of action isn't fully elucidated in the provided research, the studies observed that these compounds cause noticeable morphological changes in the larvae. These changes specifically affect the spiracular valves of the siphon and the anal papillae. [, ] The spiracles are critical for mosquito larvae to breathe, and damage to these structures likely leads to their death.

Q2: Is there a link between the structure of these this compound derivatives and their larvicidal effectiveness?

A2: Yes, the research suggests a strong correlation between the structure of these compounds and their larvicidal activity. Specifically, the presence of electron-withdrawing substituents at the para position of the phenyl ring in the 2-(5-bromo-2-(trifluoromethoxy) phenyl)-5-aryl-1,3,4-oxadiazole derivatives is linked to increased larvicidal potency. [, ] Further investigation into the structure-activity relationship could help optimize these compounds for even greater effectiveness against Culex quinquefasciatus.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.